Cas no 2764012-10-2 (6-Methoxy-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid)
6-Methoxy-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-methoxy-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
- EN300-37344243
- 2764012-10-2
- 6-Methoxy-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
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- Inchi: 1S/C15H17NO5/c1-3-6-21-15(19)16-8-10-4-5-11(20-2)7-12(10)13(9-16)14(17)18/h3-5,7,13H,1,6,8-9H2,2H3,(H,17,18)
- InChI Key: MNALBVNMXIKZJH-UHFFFAOYSA-N
- SMILES: O(CC=C)C(N1CC2C=CC(=CC=2C(C(=O)O)C1)OC)=O
Computed Properties
- Exact Mass: 291.11067264g/mol
- Monoisotopic Mass: 291.11067264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 411
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 76.1Ų
6-Methoxy-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37344243-0.05g |
2764012-10-2 | 0.05g |
$2148.0 | 2023-05-23 | |||
| Enamine | EN300-37344243-0.1g |
2764012-10-2 | 0.1g |
$2251.0 | 2023-05-23 | |||
| Enamine | EN300-37344243-0.25g |
2764012-10-2 | 0.25g |
$2353.0 | 2023-05-23 | |||
| Enamine | EN300-37344243-0.5g |
2764012-10-2 | 0.5g |
$2455.0 | 2023-05-23 | |||
| Enamine | EN300-37344243-1.0g |
2764012-10-2 | 1g |
$2558.0 | 2023-05-23 | |||
| Enamine | EN300-37344243-2.5g |
2764012-10-2 | 2.5g |
$5014.0 | 2023-05-23 | |||
| Enamine | EN300-37344243-5.0g |
2764012-10-2 | 5g |
$7420.0 | 2023-05-23 | |||
| Enamine | EN300-37344243-10.0g |
2764012-10-2 | 10g |
$11001.0 | 2023-05-23 |
6-Methoxy-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 6-Methoxy-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
6-Methoxy-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid: A Comprehensive Overview
6-Methoxy-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, also known by its CAS number 2764012-10-2, is a complex organic compound with significant potential in various fields of research and application. This compound belongs to the class of isoquinoline derivatives, which are well-known for their diverse biological activities and structural versatility. The molecule features a tetrahydroisoquinoline backbone with a methoxy group at position 6 and a (prop-2-en-1-yloxy)carbonyl substituent at position 2. Additionally, it contains a carboxylic acid group at position 4, contributing to its acidic properties and potential for further functionalization.
The synthesis of this compound involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve the desired stereochemistry and regioselectivity. Recent advancements in asymmetric catalysis and green chemistry have enabled more efficient and environmentally friendly routes for the production of such complex molecules. Researchers have explored various strategies, including ring-closing metathesis and enantioselective hydrogenation, to construct the tetrahydroisoquinoline core. These methods not only enhance the yield but also improve the purity of the final product.
The structural complexity of 6-Methoxy-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid makes it an attractive candidate for drug discovery programs. Isoquinoline derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. Recent studies have focused on evaluating the compound's potential as a modulator of key cellular pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. Preclinical data suggest that this compound may inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
In addition to its therapeutic potential, this compound has shown promise in materials science applications. Its ability to form stable metal complexes has led to investigations into its use as a ligand in catalytic systems. For instance, researchers have reported that 6-Methoxy... can coordinate with transition metals like palladium and platinum, facilitating selective catalytic transformations. These findings highlight its potential in developing more efficient industrial catalysts.
The carboxylic acid group present in this molecule also renders it amenable to further chemical modifications. For example, esterification or amidation reactions can be employed to tailor the compound's physicochemical properties for specific applications. This flexibility has been exploited in recent studies where researchers have developed prodrugs with enhanced bioavailability and reduced toxicity profiles.
From an analytical standpoint, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure of this compound. High-resolution mass spectrometry (HRMS) has provided accurate molecular weight measurements, while NMR experiments have elucidated the spatial arrangement of substituents around the isoquinoline ring system.
In conclusion, 6-Methoxy... is a multifaceted compound with diverse applications across drug discovery, materials science, and chemical synthesis. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in these fields. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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